molecular formula C21H20N2O4 B11188193 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl (2E)-3-(3-nitrophenyl)prop-2-enoate

2,2,4-trimethyl-1,2-dihydroquinolin-6-yl (2E)-3-(3-nitrophenyl)prop-2-enoate

Cat. No.: B11188193
M. Wt: 364.4 g/mol
InChI Key: ZGTDJVMRHOKZLT-JXMROGBWSA-N
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Description

2,2,4-trimethyl-1,2-dihydroquinolin-6-yl (2E)-3-(3-nitrophenyl)prop-2-enoate is a complex organic compound that features a quinoline derivative and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl (2E)-3-(3-nitrophenyl)prop-2-enoate typically involves multi-step organic reactions

    Quinoline Derivative Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Ester Formation: The esterification of the quinoline derivative with an appropriate acid chloride or anhydride under basic conditions (e.g., using pyridine) forms the ester linkage.

    Nitrophenyl Group Introduction: The final step involves a Knoevenagel condensation reaction between the ester and 3-nitrobenzaldehyde in the presence of a base such as piperidine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2,2,4-trimethyl-1,2-dihydroquinolin-6-yl (2E)-3-(3-nitrophenyl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using hydrogenation or metal hydrides (e.g., sodium borohydride) can reduce the nitro group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Amino derivatives of the original compound.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties, making it a candidate for drug development studies.

Medicine

Potential medicinal applications include the development of new pharmaceuticals targeting specific pathways or receptors, given the compound’s ability to interact with biological molecules.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes, due to its stable aromatic structure and potential for functionalization.

Mechanism of Action

The mechanism by which 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl (2E)-3-(3-nitrophenyl)prop-2-enoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The nitrophenyl group can participate in electron transfer reactions, while the quinoline moiety can intercalate with DNA or interact with proteins.

Comparison with Similar Compounds

Similar Compounds

    2,2,4-trimethyl-1,2-dihydroquinoline: Lacks the nitrophenyl group, making it less versatile in terms of functionalization.

    3-nitrophenylpropanoic acid: Lacks the quinoline moiety, reducing its potential biological activity.

    Quinoline derivatives: Similar core structure but may lack the specific ester and nitrophenyl functionalities.

Uniqueness

2,2,4-trimethyl-1,2-dihydroquinolin-6-yl (2E)-3-(3-nitrophenyl)prop-2-enoate is unique due to the combination of the quinoline core and the nitrophenyl group, which provides a balance of stability and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C21H20N2O4

Molecular Weight

364.4 g/mol

IUPAC Name

(2,2,4-trimethyl-1H-quinolin-6-yl) (E)-3-(3-nitrophenyl)prop-2-enoate

InChI

InChI=1S/C21H20N2O4/c1-14-13-21(2,3)22-19-9-8-17(12-18(14)19)27-20(24)10-7-15-5-4-6-16(11-15)23(25)26/h4-13,22H,1-3H3/b10-7+

InChI Key

ZGTDJVMRHOKZLT-JXMROGBWSA-N

Isomeric SMILES

CC1=CC(NC2=C1C=C(C=C2)OC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-])(C)C

Canonical SMILES

CC1=CC(NC2=C1C=C(C=C2)OC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-])(C)C

Origin of Product

United States

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